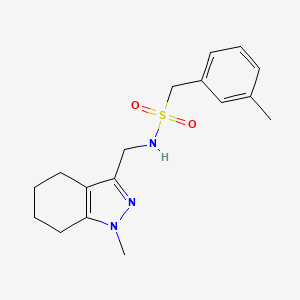

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-13-6-5-7-14(10-13)12-23(21,22)18-11-16-15-8-3-4-9-17(15)20(2)19-16/h5-7,10,18H,3-4,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVZDMKFFPFTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C3=C2CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Methylation: The indazole ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction, using toluene and a suitable alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

Sulfonamide Formation: Finally, the methanesulfonamide group is attached through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.

Reduction: Reduced sulfonamide derivatives.

Substitution: Alkylated sulfonamide products.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Biology

Research indicates that indazole derivatives exhibit significant biological activities. This compound has been investigated for its potential as a bioactive molecule in drug discovery and development. Studies have shown that it can modulate various biochemical pathways, particularly those involved in inflammation and cancer.

Medicine

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide has been studied for several therapeutic applications:

- Anticancer Activity : Similar indazole compounds have demonstrated the ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies reveal that these compounds can modulate key signaling pathways such as PI3K/Akt and MAPK .

- Anti-inflammatory Effects : Research indicates that this compound can reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), making it a candidate for treating inflammatory diseases like rheumatoid arthritis .

- Antimicrobial Activity : The antimicrobial properties of indazole derivatives have been explored extensively. Compounds similar to this one have shown efficacy against various bacterial strains by disrupting cell membranes and inhibiting metabolic pathways .

Case Study 1: Anticancer Efficacy

A study focused on a series of indazole derivatives found that N-(4-(trifluoromethyl)phenyl)-N'-(1-methylindazol-3-yl)methanamine exhibited potent anticancer activity against breast cancer cell lines (MCF7). The compound was shown to induce apoptosis through the activation of caspases .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on macrophage cells treated with an indazole derivative similar to this compound demonstrated a significant decrease in nitric oxide production and downregulation of COX-2 expression. These findings suggest potential therapeutic applications in inflammatory conditions .

Mechanism of Action

The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally analogous sulfonamides requires evaluating pharmacological, physicochemical, and crystallographic properties. Below is a generalized framework for such comparisons, based on methodologies described in the evidence:

Table 1: Framework for Comparative Analysis

Key Observations from Structural Analysis Tools:

SHELX Suite : Used to refine small-molecule structures, SHELXL enables precise determination of anisotropic displacement parameters, critical for comparing steric effects in sulfonamide derivatives .

WinGX/ORTEP : Facilitates visualization of molecular geometry (e.g., torsional angles in the tetrahydroindazole ring), which may differ in analogs with substituents at the 1-methyl or m-tolyl positions .

Limitations of Available Evidence

The provided sources focus on crystallographic software rather than empirical data for the compound or its analogs. For instance:

- describes WinGX’s utility in geometry calculations but lacks specific metrics (e.g., bond lengths between sulfonamide S and N atoms) .

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an indazole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties. The presence of the methanesulfonamide group enhances its solubility and bioavailability.

Synthesis

The synthesis typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with m-tolylmethanesulfonamide under controlled conditions. The following table summarizes the synthetic route:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole + m-Tolylmethanesulfonamide | Reflux in dichloromethane | 70% |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The indazole ring is known to inhibit certain enzymes involved in inflammatory pathways. Additionally, it may modulate neurotransmitter systems, particularly those related to glutamate signaling.

Anticancer Properties

Research indicates that compounds with indazole structures exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of indazole can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. A study on similar indazole derivatives revealed their potential to downregulate TNF-alpha and IL-6 production in macrophages .

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties due to its ability to modulate glutamate receptors. This modulation may prevent excitotoxicity associated with neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to increased apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis showed a reduction in amyloid-beta plaques and neuroinflammation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.